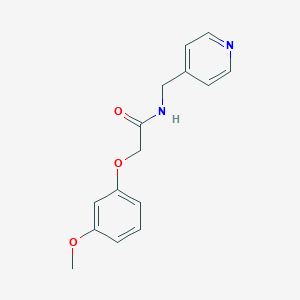
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as MPAA, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. MPAA is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of several diseases, including diabetes, obesity, and cancer. In
Mécanisme D'action
PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide is a selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this protein in disease development. However, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide in different disease models. Finally, the potential use of 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide in combination with other drugs or therapies should be explored to determine its efficacy and safety.
Méthodes De Synthèse
The synthesis of 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide can be achieved through a multistep process that involves the reaction of 3-methoxyphenol with 4-pyridinemethanol to form the intermediate 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)ethanol. This intermediate is then reacted with acetic anhydride to form 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide. The overall yield of this process is around 45%.
Applications De Recherche Scientifique
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications. As a PTP1B inhibitor, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(3-methoxyphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-3-2-4-14(9-13)20-11-15(18)17-10-12-5-7-16-8-6-12/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZFWHRQQRHHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)
![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)

![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5689924.png)

![(3R*)-1-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5689928.png)
![2'-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5689934.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)
![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)
![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5689962.png)
